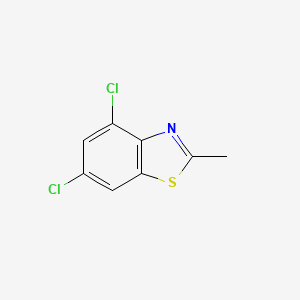![molecular formula C11H12FN3O B15068217 6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction, which can be achieved in microdroplets and thin films. The deposition method and mild heating are crucial factors for product formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of microdroplets and thin films can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various spirocyclic amines. Substitution reactions can introduce different functional groups, leading to a diverse array of spirocyclic compounds.
Aplicaciones Científicas De Investigación
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[pyrrolidine-2,3’-oxindole]: This compound also features a spirocyclic structure and is synthesized through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition.
Spiro-fused bicyclo[3,2,2] octatriene: This compound has a unique 3D molecular scaffolding structure and displays aggregation-induced emission activity.
Uniqueness
6’-Fluoro-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the fluorine atom and the specific arrangement of the spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
Propiedades
Fórmula molecular |
C11H12FN3O |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
6-fluorospiro[1,3-dihydroquinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C11H12FN3O/c12-7-1-2-9-8(5-7)10(16)15-11(14-9)3-4-13-6-11/h1-2,5,13-14H,3-4,6H2,(H,15,16) |
Clave InChI |
VWVRUIMLEDDHKU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12NC3=C(C=C(C=C3)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)

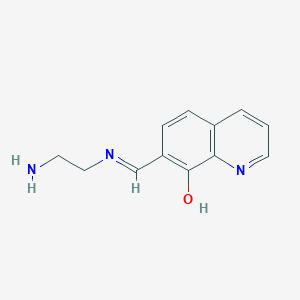
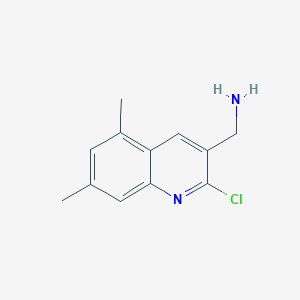
![2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068165.png)
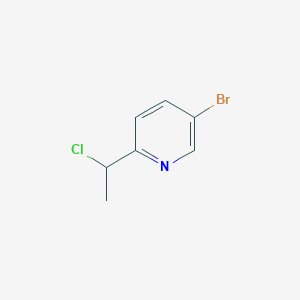

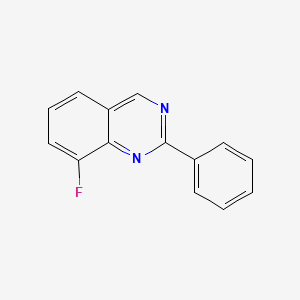
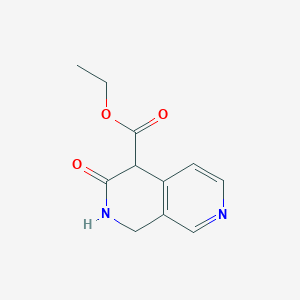
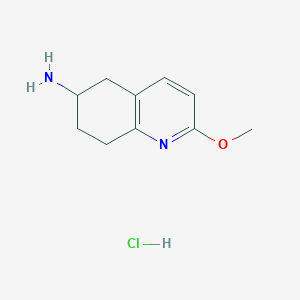
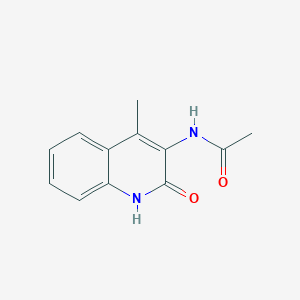
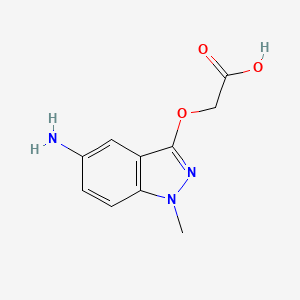
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
